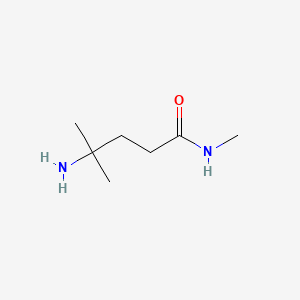

4-amino-N,4-dimethylpentanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,4-dimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(2,8)5-4-6(10)9-3/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVCJBULBBYBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino N,4 Dimethylpentanamide and Its Precursors

Novel Synthetic Routes and Strategies

The development of novel synthetic pathways moves beyond traditional methods to incorporate greater control over molecular architecture and environmental impact.

Achieving stereocontrol, particularly at the C4 position, is a critical aspect of synthesizing 4-amino-N,4-dimethylpentanamide. Enantioselective methods are crucial for producing optically pure compounds, which is often a requirement for biologically active molecules.

One powerful strategy involves the enzymatic resolution of a precursor. For instance, a similar compound, 2-azido-2,4-dimethylpentanamide, has been successfully resolved using an L-amidase from Ochrobactrum anthropi. thieme-connect.de This biocatalytic approach yields both the S-configured α-azido carboxylic acid and the R-configured α-azido carboxamide with excellent enantiomeric purity. thieme-connect.de A similar enzymatic strategy could be envisioned for a racemic precursor of this compound, selectively hydrolyzing one enantiomer of an ester or amide to allow for separation.

Another established method for stereoselective synthesis involves the use of chiral auxiliaries. Chiral sulfinyl imines, derived from tert-butanesulfinamide, are particularly effective for the diastereoselective addition of nucleophiles. nih.gov A potential route to an enantiomerically enriched precursor could involve the addition of an organometallic reagent to an N-tert-butanesulfinyl imine derived from a suitable keto-amide, establishing the chiral amine center with high diastereoselectivity. nih.gov

Table 1: Comparison of Stereoselective Methods for Amine Synthesis

| Method | Approach | Key Reagents/Catalysts | Selectivity | Reference |

| Enzymatic Resolution | Kinetic resolution of a racemic amide | L-amidase (Ochrobactrum anthropi) | Excellent enantioselectivity | thieme-connect.de |

| Chiral Auxiliary | Diastereoselective addition to imine | N-tert-butanesulfinyl group, Organolithium reagents | Good to moderate diastereoselectivity (dr up to 70:30) | nih.gov |

This table is generated based on data for structurally related compounds and illustrates potential applications for the target molecule.

Incorporating green chemistry principles into the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org Key strategies include the use of organocatalysts, which are metal-free, and the selection of environmentally benign solvents. chemrevlett.com

For example, a greener approach to amide formation could replace traditional coupling agents, which often generate stoichiometric byproducts, with catalytic methods. Furthermore, performing reactions in water or using mechanochemical methods like ball milling can significantly reduce or eliminate the need for volatile organic solvents. rsc.orgchemrevlett.com A study on the synthesis of Schiff bases of 4-aminoantipyrine (B1666024) demonstrated that using an organocatalyst like dimethylethanolamine (DMEA) in water or under solvent-free conditions can lead to high yields in short reaction times. chemrevlett.com

Table 2: Green Chemistry Approaches in Amide and Amine Synthesis

| Principle | Application | Example | Advantage | Reference |

| Catalysis | Use of organocatalyst instead of stoichiometric reagents | DMEA-catalyzed Schiff base formation | Avoids metal catalysts, reduces waste | chemrevlett.com |

| Benign Solvents | Reaction in water or ethanol | Synthesis of Schiff bases in H₂O | Reduces use of hazardous organic solvents | chemrevlett.com |

| Energy Efficiency | Solvent-free reaction at ambient temperature | Ball milling for three-component reactions | Eliminates solvent, reduces energy for heating | rsc.org |

This table highlights green chemistry principles with examples that could be adapted for the synthesis of this compound.

One-pot and multicomponent reactions enhance synthetic efficiency by combining multiple reaction steps into a single operation, thereby saving time, resources, and purification steps. nih.gov

A potential one-pot synthesis for this compound could start from a precursor such as 4-nitro-4-methylpentanoic acid. This sequence could involve:

Amide formation: Coupling of the carboxylic acid with methylamine (B109427).

In-situ reduction: Subsequent reduction of the nitro group to the primary amine using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source.

Catalytic Approaches to this compound Synthesis

Catalysis is central to modern organic synthesis, offering pathways that are both efficient and selective. Both organocatalysis and metal catalysis provide powerful tools for the key transformations required to build this compound.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions and has become a cornerstone of asymmetric synthesis. scienceopen.commdpi.com For the synthesis of this compound, organocatalysts can be employed to facilitate the crucial amide bond formation.

Catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) are well-known for their ability to catalyze acylation and esterification reactions. uni-giessen.de In the context of amidation, a dual catalyst system, perhaps combining a Brønsted acid or a thiourea-based catalyst with a nucleophilic catalyst like DMAP, could activate the carboxylic acid precursor towards nucleophilic attack by methylamine. Bifunctional organocatalysts, such as those based on amino acids, can activate both the electrophile and the nucleophile through hydrogen bonding, mimicking enzymatic catalysis. mdpi.com

Table 3: Potential Organocatalysts for Amide Bond Formation

| Catalyst Class | Example | Mechanism of Action | Potential Application | Reference |

| Nucleophilic Catalysts | 4-(N,N-dimethylamino)pyridine (DMAP) | Forms a highly reactive acylpyridinium intermediate | Catalyzing the reaction between a carboxylic acid derivative and methylamine | uni-giessen.de |

| Thiourea Catalysts | Amide-thiourea catalyst | Activates electrophile via hydrogen bonding | Used in dual catalyst systems for acylation | uni-giessen.de |

| Bifunctional Catalysts | Primary α-amino amides | Covalent (enamine) and non-covalent (H-bonding) activation | Asymmetric aldol (B89426) and Mannich reactions to build precursors | mdpi.com |

This table outlines classes of organocatalysts and their potential roles in synthesizing the target compound.

Transition metal catalysis offers a diverse array of transformations for C-N and C-C bond formation, as well as for the functionalization of C-H bonds.

A state-of-the-art approach for functionalizing precursors involves C(sp³)–H activation. Iridium-based catalysts, for instance, have been developed for the directed borylation of C(sp³)–H bonds in N-methyl amides. msu.edunih.gov This methodology could be used to install a functional group on a precursor, which could then be converted to the desired amine. While this method typically targets C-H bonds α or β to the amide nitrogen, tailored ligand design could potentially direct this reactivity to other positions. nih.gov

More conventional metal-catalyzed reactions are also highly relevant. The reduction of a nitrile or nitro group to form the primary amine at C4 is efficiently catalyzed by metals such as Palladium (Pd), Nickel (Ni), or Cobalt (Co). Continuous-flow hydrogenation using a packed-bed reactor with a Pd/C catalyst represents a modern, scalable, and safe method for such reductions. acs.org Finally, palladium-catalyzed cross-coupling reactions are a standard for amide bond formation, although direct catalytic amidation of unactivated carboxylic acids is a more atom-economical and increasingly feasible alternative.

Biocatalytic Pathways for Amide Formation

The use of enzymes, or biocatalysis, for amide bond formation has emerged as a powerful and sustainable alternative to traditional chemical methods. rsc.org Enzymatic reactions offer significant advantages, including high chemo-, regio-, and stereoselectivity, mild reaction conditions in aqueous media, and reduced waste generation, aligning with the principles of green chemistry. rsc.orgmdpi.com Nature employs diverse enzymatic strategies for creating amide bonds, which can be harnessed for synthetic applications. nih.govnih.gov

One of the most effective biocatalytic strategies for producing enantiomerically pure amino acid derivatives is the kinetic resolution of racemic mixtures using hydrolase enzymes, such as amidases and lipases. ethz.chasm.org An exemplary case involves the L-amidase from Ochrobactrum anthropi NCIMB 40321, an enzyme noted for its exceptionally broad substrate specificity and strict L-selectivity. asm.orgthieme-connect.de This enzyme has been successfully used in the resolution of 2-azido-2,4-dimethylpentanamide, a close structural analog and potential precursor to the target compound. thieme-connect.de In this process, the enzyme selectively hydrolyzes the S-configured azido-amide to the corresponding S-configured α-azido carboxylic acid, leaving the unreacted R-configured α-azido carboxamide. Both products are obtained with excellent enantiomeric purity. thieme-connect.de The resulting azido (B1232118) groups can then be converted to the primary amine functionality through established reduction methods.

The key findings from the enzymatic resolution of the precursor 2-azido-2,4-dimethylpentanamide are detailed below.

| Product | Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 2-azido-2,4-dimethylpentanoic acid | S | 45 | >99 | thieme-connect.de |

| 2-azido-2,4-dimethylpentanamide | R | 46 | >99 | thieme-connect.de |

Other biocatalytic systems could also be applied to the synthesis of this compound. These include:

Lipases: Enzymes like Candida antarctica lipase (B570770) B (CALB) are highly effective for direct amidation reactions, typically conducted in non-aqueous, green solvents to shift the thermodynamic equilibrium toward amide formation. mdpi.com This method allows for the direct coupling of a suitable carboxylic acid precursor with an amine. mdpi.com

Amide Bond Synthetases (ABSs): These ATP-dependent enzymes catalyze amide bond formation directly from a carboxylic acid and an amine in aqueous environments. rsc.orgresearchgate.net The reaction proceeds through an acyl-adenylate intermediate within a single active site. researchgate.net While this avoids the need for organic solvents, the industrial application requires efficient ATP recycling systems to be cost-effective. rsc.orgukri.org

N-Acyltransferases (NATs) and CoA Ligases: This two-enzyme system mimics a common biosynthetic pathway where a carboxylic acid is first activated to a thioester with Coenzyme A (CoA) by a CoA ligase, followed by the transfer of the acyl group to an amine by a NAT. researchgate.net This approach can be conducted in vitro or in whole-cell systems. researchgate.net

Process Optimization and Scalability Studies for Industrial Research

Transitioning a synthetic route from laboratory discovery to industrial-scale production requires rigorous process optimization and scalability studies. The primary goals are to enhance efficiency, ensure safety, minimize environmental impact (as measured by metrics like the E-Factor), and maintain high product quality and yield, all while being economically viable. google.comresearchgate.net

For biocatalytic processes, optimization focuses on several key parameters:

Enzyme Performance and Stability: This includes selecting or engineering enzymes with high activity and stability under process conditions (temperature, pH). asm.org Enzyme immobilization on solid supports is a common strategy to improve stability and enable reuse, which is critical for cost reduction and establishing continuous flow processes. ukri.org

Reaction Conditions: Optimizing pH, temperature, and substrate concentration is crucial. For the L-amidase from O. anthropi, a broad pH optimum (pH 5-8.5) and good thermal stability are advantageous for industrial application. asm.org In lipase-catalyzed reactions, the choice of solvent and control of water activity are paramount. mdpi.com

Substrate Loading and Space-Time Yield: Increasing the concentration of reactants (substrate loading) to maximize the amount of product made per unit volume of the reactor is a key objective. chemrxiv.org Space-time yield (STY), which measures the mass of product formed per liter of reactor volume per day, is a critical metric for assessing the efficiency and scalability of a process. acs.org

Modern process technologies, such as continuous flow manufacturing, offer significant advantages for scaling up amide synthesis. Continuous slurry flow technology, for instance, allows for the use of heterogeneous catalysts (like immobilized enzymes) and can handle solid products in an aqueous medium, improving mass transfer and leading to rapid, high-yield reactions with minimal organic solvent waste. chemrxiv.org

The table below summarizes key considerations and potential outcomes in the optimization of a biocatalytic amide synthesis process.

| Parameter | Objective | Methodology / Technology | Potential Impact | Reference |

|---|---|---|---|---|

| Catalyst Efficiency | Increase catalyst lifetime and reusability | Enzyme immobilization on solid supports | Reduced cost, simplified product purification | ukri.org |

| Reaction Throughput | Maximize Space-Time Yield (STY) | Continuous flow reactors (e.g., spinning disc, CSTR) | Higher productivity (e.g., up to 864 g L⁻¹ d⁻¹) | chemrxiv.orgacs.org |

| Solvent Use | Minimize organic solvent waste | Use of aqueous media or green solvents (e.g., CPME) | Improved process safety and sustainability (lower E-Factor) | mdpi.comchemrxiv.org |

| Downstream Processing | Achieve high product purity efficiently | Crystallization, selective extraction | Isolation of enantiomerically pure products (>99% ee) | thieme-connect.de |

| Economic Viability | Reduce cost of goods | Cofactor recycling systems (for ATP-dependent enzymes) | Makes ATP-dependent enzymatic routes feasible on a large scale | rsc.orgukri.org |

By systematically addressing these factors, a robust, efficient, and scalable process for manufacturing this compound can be developed, leveraging the precision and sustainability of modern biocatalysis.

Mechanistic Investigations of Chemical Transformations Involving 4 Amino N,4 Dimethylpentanamide

Amide Hydrolysis and Formation Mechanisms

The amide bond in 4-amino-N,4-dimethylpentanamide, while generally stable, can be cleaved through hydrolysis under both acidic and basic conditions. The mechanisms for these processes are well-established for amides in general. libretexts.org

The general mechanism proceeds as follows:

Protonation of the carbonyl oxygen. libretexts.org

Nucleophilic attack by water on the carbonyl carbon. libretexts.org

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of the primary amine leaving group.

Deprotonation of the newly formed carbonyl to yield the carboxylic acid and a protonated amine. youtube.com

Base-Promoted Hydrolysis: In a basic solution, hydrolysis occurs via a base-promoted mechanism, as a full equivalent of the base is consumed. libretexts.org The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. The carbonyl double bond reforms with the subsequent elimination of an amide anion (an amine anion), which is a poor leaving group. This step is typically the rate-determining step. In the final step, the strongly basic amide anion deprotonates the carboxylic acid, driving the reaction to completion by forming a carboxylate salt and the neutral primary amine. libretexts.org This deprotonation makes the reaction irreversible under basic conditions. libretexts.org

Enzymatic Hydrolysis: Enzymatic methods can also achieve amide hydrolysis with high selectivity. For instance, studies on the related compound 2-azido-2,4-dimethylpentanamide have shown that L-amidases can selectively hydrolyze the amide bond. This enzymatic resolution provides the S-configured α-azido carboxylic acid and the unreacted R-configured α-azido carboxamide with excellent enantiomeric purity, highlighting the potential for stereoselective transformations of such structures. researchgate.net

Reactivity of the Primary Amine Moiety

The primary amine group (—NH₂) is a key center of reactivity in this compound, functioning as a potent nucleophile and a Brønsted-Lowry base.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a strong nucleophile, participating in a variety of bond-forming reactions.

Acylation: The amine can react with acylating agents like acyl chlorides or anhydrides in nucleophilic acyl substitution reactions to form new, more complex amides. smolecule.com

Alkylation: As a good nucleophile, the primary amine can undergo SN2 reactions with alkyl halides. libretexts.org However, this reaction can be difficult to control, as the initially formed secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org

Condensation Reactions: The primary amine can participate in condensation reactions with aldehydes or ketones to form imines (Schiff bases). smolecule.com This reaction is typically reversible and proceeds through a nucleophilic addition followed by dehydration. msu.edu

Reaction with Diones: Primary amines are known to react with 2,4-pentanedione at a pH between 6 and 9 to form enamines, specifically N-alkyl-4-amino-3-penten-2-ones. nih.gov This reaction is often faster than reactions with other functional groups like guanidinium (B1211019) groups. nih.gov

| Reaction Type | Reagent Example | Product Type | General Observations |

| Acylation | Acyl Chloride (R-COCl) | N-Acyl-4-amino-N,4-dimethylpentanamide | Forms a stable amide bond. smolecule.com |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amines, Quaternary Salt | Prone to over-alkylation, leading to product mixtures. libretexts.org |

| Condensation | Aldehyde/Ketone | Imine (Schiff Base) | Reversible reaction, often used for in-situ reduction to amines. smolecule.commsu.edu |

| Enamine Formation | 2,4-Pentanedione | N-substituted enamine | Selective reaction under controlled pH. nih.gov |

The primary amine group imparts basic properties to the molecule. The lone pair on the nitrogen can accept a proton from an acid, forming a substituted ammonium ion. The basicity of this amine is a critical factor in its chemical reactivity and biological interactions. pdbj.org

In an aqueous solution, the pH of the medium determines the protonation state of the amine. youtube.com

At a pH significantly below the pKa, the amine will exist predominantly in its protonated, ammonium form (R-NH₃⁺).

At a pH significantly above the pKa, it will be primarily in its neutral, deprotonated form (R-NH₂).

When the pH equals the pKa, the concentrations of the protonated and deprotonated forms are equal. youtube.com

This acid-base equilibrium is fundamental to controlling its nucleophilicity and its interactions in biological systems, where the charge state of an amine can dictate its ability to bind to receptors or enzymes. pdbj.org

Reactivity of the Tertiary Amide Nitrogen

In contrast to the primary amine, the nitrogen atom of the tertiary N,N-dimethylamide group is generally considered non-basic and non-nucleophilic. msu.edu This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance. This resonance stabilization gives the C-N bond a significant degree of double-bond character and makes the lone pair unavailable for protonation or nucleophilic attack. msu.edumdpi.com

However, the amide group can undergo specific transformations:

Reduction: The carbonyl of the amide can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), converting the tertiary amide into a tertiary amine. libretexts.orgsmolecule.com

C-H Borylation: Recent advances in catalysis have shown that the C(sp³)–H bonds on the N-methyl groups of tertiary amides can be selectively functionalized. Studies using iridium-based catalysts have demonstrated the borylation of N,N-dimethylamides. nih.gov This reaction shows high regioselectivity for the N-methyl groups, even in the presence of other primary C-H bonds, opening pathways for late-stage functionalization of the amide moiety. nih.govmsu.edu

Regioselectivity and Stereoselectivity in Reactions

The presence of multiple reactive sites in this compound—the primary amine, the amide carbonyl, the N-methyl groups, and various C-H bonds—makes regioselectivity a crucial consideration in its chemical transformations.

Regioselectivity: The differentiation between the nucleophilic primary amine and the less reactive tertiary amide is a primary example of regioselectivity. For instance, acylation will selectively occur at the primary amine. Furthermore, directed C-H activation provides a powerful tool for achieving regioselectivity. Iridium-catalyzed borylation exhibits a strong preference for the C-H bonds of the N-methyl group over other C-H bonds in the molecule's backbone. nih.gov This selectivity is attributed to the directing effect of the amide's carbonyl group in the catalytic cycle. msu.edu

Stereoselectivity: If the carbon atom alpha to the primary amine is a stereocenter (as in 2-amino-N,4-dimethylpentanamide), reactions can be influenced by or designed to control stereochemistry. cymitquimica.com Enzymatic reactions, in particular, are known for their high degree of stereoselectivity. The hydrolysis of the related 2-azido-2,4-dimethylpentanamide by an L-amidase proceeds with excellent stereoselectivity, leaving the R-configured amide untouched while hydrolyzing the S-enantiomer. researchgate.net This demonstrates that stereocenters within the molecule can be created or resolved with high fidelity using biocatalytic methods.

Design, Synthesis, and Chemical Exploration of 4 Amino N,4 Dimethylpentanamide Derivatives and Analogs

Modifications at the Amino Group

The primary amino group in 4-amino-N,4-dimethylpentanamide is a key site for chemical derivatization, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical and biological properties.

The nucleophilicity of the primary amine makes it amenable to acylation and alkylation reactions.

Acylation: Acylation of the amino group can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(4-(methylamino)-4-oxopentan-2-yl)acetamide. The use of different acylating agents allows for the introduction of diverse functionalities, including aliphatic, aromatic, and heterocyclic moieties. These reactions are fundamental in peptide synthesis and the modification of amino acid-like structures. ethz.ch

Alkylation: Direct N-alkylation of primary amines can be challenging due to the potential for over-alkylation. libretexts.org However, reductive amination provides a more controlled method for introducing alkyl groups. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org For example, reaction with a generic aldehyde (R-CHO) would yield a secondary amine. Ruthenium-catalyzed N-alkylation of α-amino acid amides with alcohols has also been reported as an atom-economical method that proceeds with high retention of stereochemistry. d-nb.info

| Reagent Type | Example Reagent | Product Type |

| Acylating Agent | Acetyl Chloride | Secondary Amide |

| Alkylating Agent (via Reductive Amination) | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

| Alkylating Agent (Catalytic) | Alcohol + Ruthenium Catalyst | Secondary Amine |

The primary amine can also serve as a precursor for the synthesis of imines and various heterocyclic systems.

Imine Formation: The condensation of the primary amino group of this compound with aldehydes or ketones under appropriate conditions, often with azeotropic removal of water, leads to the formation of the corresponding imine (Schiff base). organic-chemistry.org These imines can be valuable intermediates for further synthetic transformations or can themselves be of interest. The reaction is typically catalyzed by an acid or can proceed under neat conditions. organic-chemistry.org

Heterocycle Formation: The bifunctional nature of the parent molecule and its derivatives opens avenues for the construction of heterocyclic rings. For instance, reaction with β-dicarbonyl compounds could lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) derivatives, depending on the reaction conditions and the specific dicarbonyl compound used. The formation of imidazolidinones from related N-methylamide imines has been described in the literature. google.com Furthermore, the amino group can be a key component in multicomponent reactions to generate complex heterocyclic scaffolds.

Modifications at the Amide Group

The amide functionality presents another handle for chemical modification, although it is generally less reactive than the primary amino group.

Direct modification of the amide nitrogen is possible, though it often requires specific conditions.

N-Alkylation: N-alkylation of primary amides can be achieved, but it is less straightforward than amine alkylation. Strong bases like sodium hydride followed by treatment with an alkyl halide are often required. monash.edu These conditions might not be compatible with other functional groups in the molecule.

N-Acylation: N-acylation of amides to form imides is a known transformation. This can be accomplished by reacting the amide with an acyl chloride or anhydride (B1165640) under forcing conditions. The resulting imide can exhibit altered chemical properties and reactivity compared to the parent amide.

| Modification | Reagents | Product |

| N-Alkylation | Strong Base (e.g., NaH) + Alkyl Halide | N-Alkyl Amide |

| N-Acylation | Acyl Chloride/Anhydride | Imide |

Isosteric replacements involve substituting atoms or groups of atoms with others that have similar steric and electronic properties. This strategy is widely used in medicinal chemistry to fine-tune the properties of a lead compound. Within the this compound scaffold, several isosteric replacements can be envisioned. For example, the amide bond could be replaced by a thioamide, an ester, or a sulfonamide. ontosight.ai The gem-dimethyl group could be replaced with a cyclopropyl (B3062369) group to introduce conformational rigidity. Such modifications can significantly impact the molecule's conformation, lipophilicity, and metabolic stability.

Stereochemical Modifications and Chiral Analogs

The carbon atom bearing the amino group in this compound is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)- and (S)-4-amino-N,4-dimethylpentanamide. The synthesis of stereochemically pure analogs is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. acs.org

The synthesis of enantiomerically pure analogs can be achieved through several strategies:

Chiral Pool Synthesis: Starting from a readily available chiral building block, such as a natural amino acid. For example, a derivative, (S)-2-Amino-/V,4-dimethylpentanamide, has been synthesized from L-leucine. google.com

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step.

Chiral Resolution: Separating a racemic mixture of the final compound or a key intermediate. Enzymatic resolution has been used for the separation of related α-azido carboxamides. thieme-connect.de

The absolute stereochemistry can have a profound impact on the biological activity of derivatives. For instance, in a series of inhibitors for hematopoietic cell kinase (HCK), the (S)-enantiomer of a complex derivative of this compound was investigated. pdbj.orgrcsb.org

Structure-Reactivity Relationship (SRR) Studies in Chemical Space

The primary determinants of reactivity in this compound and its analogs are:

The nucleophilicity and basicity of the primary amino group.

The electrophilicity of the amide carbonyl carbon and the stability of the amide bond.

Steric and conformational effects imposed by the gem-dimethyl group.

The primary amino group (-NH₂) is a key site for chemical modification due to its basicity and nucleophilicity. quora.comtutorchase.com Its lone pair of electrons can readily participate in reactions with electrophiles.

Nucleophilic Reactions: The amino group can act as a nucleophile in a variety of important chemical transformations. Modifications at this site can lead to a diverse range of derivatives.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides would yield the corresponding N-acylated derivatives. The rate and yield of this reaction would be influenced by the steric hindrance around both the amino group and the electrophile.

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions would lead to the formation of imines (Schiff bases). smolecule.com This reaction is typically reversible and acid-catalyzed.

The nucleophilicity of the amino group can be modulated by introducing electron-withdrawing or electron-donating groups elsewhere in the molecule, although the aliphatic nature of the carbon backbone in this compound limits the transmission of these electronic effects.

Basicity: The primary amine is also a weak base and will react with acids to form an ammonium (B1175870) salt. The basicity is a key factor in its interaction with biological targets and can influence its solubility in aqueous media.

Table 1: Potential Reactions at the Primary Amino Group

| Reaction Type | Reagent Example | Product Type |

| N-Acylation | Acetyl Chloride | N-(4-(methylamino)-1,4-dimethyl-1-oxopentan-2-yl)acetamide |

| N-Alkylation | Methyl Iodide | N,N,4-trimethyl-4-aminopentanamide |

| Schiff Base Formation | Benzaldehyde | 4-(benzylideneamino)-N,4-dimethylpentanamide |

| Sulfonylation | Tosyl Chloride | N,4-dimethyl-4-(tosylamino)pentanamide |

Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. chemistrysteps.com This delocalization reduces the electrophilicity of the carbonyl carbon and gives the C-N bond a partial double bond character. reddit.com The N-methyl substitution makes it a tertiary amide, which influences its reactivity compared to primary or secondary amides.

Hydrolysis: The amide bond can be cleaved through hydrolysis under strongly acidic or basic conditions with heating to yield 4-amino-4-methylpentanoic acid and methylamine (B109427). smolecule.com The stability of the amide bond is a crucial feature, particularly in biological contexts where stability is often required. chemistrysteps.com

Reduction: The amide can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com This reaction would convert the N-methylamide to a secondary amine, yielding N,5,5-trimethylhexane-1,2-diamine.

The reactivity of the amide group is significantly lower than that of the primary amino group, allowing for selective modifications at the amine under milder conditions.

Table 2: Potential Reactions at the N-Methylamide Group

| Reaction Type | Reagent Example | Product Type |

| Acidic Hydrolysis | H₃O⁺, Heat | 4-Amino-4-methylpentanoic acid + Methylammonium ion |

| Basic Hydrolysis | NaOH, Heat | Sodium 4-amino-4-methylpentanoate + Methylamine |

| Reduction | LiAlH₄ | N¹,N²,5,5-tetramethylhexane-1,2-diamine |

The gem-dimethyl group at the C4 position, adjacent to the primary amino group, exerts a significant steric and conformational influence on the molecule's reactivity. This is often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. wikipedia.orgacs.org

Steric Hindrance: The bulky gem-dimethyl groups sterically hinder the approach of reagents to the adjacent primary amino group. This can decrease the rate of reactions at this site compared to a less substituted analog.

Conformational Effects: The gem-dimethyl group restricts the rotation around the C3-C4 bond, influencing the conformational preferences of the molecule. In the context of intramolecular reactions, this can be a powerful tool. By increasing the population of conformers where the reactive ends of a molecule are brought closer together, the gem-dimethyl effect can accelerate cyclization reactions. wikipedia.orgrsc.org For a derivative of this compound designed to undergo an intramolecular reaction (e.g., cyclization to a lactam), the presence of the gem-dimethyl group would be expected to increase the reaction rate. nih.gov Studies on the cyclization of substituted hydantoic acid amides have shown that methyl substitution can lead to significant accelerations in reaction rates. rsc.orgresearchgate.net

This effect is primarily kinetic, arising from a decrease in the entropy of activation for the cyclization. wikipedia.org While there is some debate, any enthalpic contribution is generally considered to be small. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 4-amino-N,4-dimethylpentanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Expected ¹H and ¹³C NMR Data:

While exact chemical shifts are not available, the expected regions for the proton and carbon signals of this compound can be predicted based on its structure. The molecule possesses several distinct proton and carbon environments that would be distinguishable in their respective NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Theoretical data; experimental values not found)

| Atom Number | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | C(CH₃)₂ | ~1.2 | ~25 |

| 2 | CH₂ | ~1.5 | ~40 |

| 3 | CH₂ | ~2.2 | ~35 |

| 4 | C(CH₃)₂ | ~1.2 | ~50 |

| 5 | C=O | - | ~175 |

| 6 | N-CH₃ | ~2.8 | ~27 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between the protons of the adjacent methylene (B1212753) groups (positions 2 and 3).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the N-methyl protons to the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for connecting different fragments of the molecule. For example, correlations would be expected from the N-methyl protons to the carbonyl carbon (C5) and from the protons on the methylene group at position 3 to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This technique would be instrumental in understanding the preferred conformation of the molecule in solution by observing through-space interactions between protons that are not directly bonded.

Dynamic NMR for Conformational Exchange

The presence of an amide bond in this compound introduces the possibility of restricted rotation, potentially leading to the observation of conformational isomers (rotamers) at room temperature. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could be employed to study this conformational exchange. By analyzing changes in the line shape of the NMR signals with temperature, the energy barrier for rotation around the amide bond could be determined.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of this compound with high confidence. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound (Theoretical data; experimental values not found)

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated molecule of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the amino group, the N,N-dimethylamino group, and cleavage of the carbon backbone, which would help to confirm the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups in this compound (Theoretical data; experimental values not found)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300-3500 (two bands) | Weak |

| C-H (Alkyl) | Stretching | 2850-3000 | Strong |

| C=O (Amide) | Stretching | ~1650 | Medium |

| N-H (Amine) | Bending | 1590-1650 | Weak |

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch would also be visible in the Raman spectrum, the C-H and C-C bond vibrations of the alkyl backbone would be expected to show strong signals, providing a characteristic fingerprint of the molecule.

X-ray Crystallography for Solid-State Structure Determination

The three-dimensional arrangement of atoms in the solid state is fundamental to understanding a molecule's physical and chemical properties. For this compound, X-ray crystallography has been instrumental in elucidating its structure, albeit as part of a more complex molecule.

Detailed research findings have identified the crystal structure of a hematopoietic cell kinase (HCK) inhibitor that incorporates the this compound moiety. rcsb.orgebi.ac.ukpdbj.org The crystallographic data for this complex, deposited in the Protein Data Bank (PDB), provides valuable insights into the conformation of the this compound fragment when bound to a biological target. rcsb.orgwwpdb.org

| Parameter | Value |

| PDB ID | 5H0G rcsb.orgwwpdb.org |

| Method | X-ray Diffraction rcsb.org |

| Resolution | 1.80 Å rcsb.org |

| R-Value Work | 0.181 rcsb.org |

| R-Value Free | 0.224 rcsb.org |

| Deposition Authors | Tomabechi, Y., Kukimoto-Niino, M., Shirouzu, M. rcsb.org |

This data corresponds to the complex containing the this compound moiety, not the isolated compound.

Chromatographic Methods for Purity Assessment and Separation Research

Chromatographic techniques are indispensable for verifying the purity of chemical compounds and for separating mixtures, including stereoisomers. For a compound like this compound, which possesses a chiral center, these methods are crucial.

Advanced HPLC and GC-MS Method Development

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of organic molecules. The development of robust analytical methods is essential for quality control and research purposes.

HPLC Method Development: The development of an HPLC method for this compound would typically involve a reversed-phase approach, given the compound's moderate polarity. The presence of a basic amino group and a polar amide group influences its retention behavior. Method development would focus on optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions) and selecting an appropriate stationary phase (e.g., C18 or a polar-embedded column) to achieve sharp, symmetrical peaks. google.comhelixchrom.com UV detection is a common choice for compounds with chromophores, though for a simple aliphatic amide like this, a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary if it lacks a strong UV chromophore. helixchrom.com

GC-MS Method Development: Due to the low volatility of this compound, derivatization is a prerequisite for GC-MS analysis. sigmaaldrich.com The primary amino group and the amide N-H can be derivatized to increase volatility and thermal stability. A common approach is silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The subsequent GC-MS analysis would provide information on purity and the fragmentation pattern from the mass spectrum can be used for structural confirmation. sigmaaldrich.comrsc.org

| Technique | Proposed Method Details |

| HPLC | Column: C18 reversed-phase, 5 µm, 4.6 x 250 mm. Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water. Detector: UV (if applicable) or ELSD/CAD. helixchrom.com |

| GC-MS | Derivatization: Silylation with MTBSTFA. Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). Detector: Mass Spectrometer (Electron Ionization). sigmaaldrich.com |

Chiral Chromatography for Enantiomeric Excess Determination

The this compound molecule contains a stereocenter at the carbon atom bearing the amino group, meaning it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

The development of a chiral HPLC method would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are often effective for separating the enantiomers of amino acid derivatives and similar compounds. newdrugapprovals.orgresearchgate.net The mobile phase, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. newdrugapprovals.org The determination of enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. nih.gov

| Parameter | Proposed Chiral HPLC Method |

| Chiral Stationary Phase | Amylose or cellulose-based (e.g., Chiralpak IA/IC) newdrugapprovals.orgresearchgate.net |

| Mobile Phase | Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. |

| Detector | UV or Polarimeter |

| Purpose | Separation and quantification of the (R) and (S) enantiomers to determine enantiomeric excess. nih.gov |

Application of 4 Amino N,4 Dimethylpentanamide As a Chemical Building Block or Precursor

Synthesis of Complex Organic Molecules

The presence of two distinct nitrogen-based functional groups allows for sequential and selective reactions, enabling the construction of diverse and complex organic molecules, particularly heterocyclic systems which are prevalent in pharmaceuticals and biologically active compounds. mdpi.com While specific examples utilizing 4-amino-N,4-dimethylpentanamide are not extensively documented, its structural motifs are found in various complex molecules. For instance, derivatives of amino-dimethylpentanamide have been incorporated into inhibitors of hematopoietic cell kinase (HCK), a target in certain cancers. ebi.ac.uk The synthesis of such complex molecules often involves the strategic coupling of building blocks containing amine and amide functionalities.

The general reactivity of amino amides suggests that this compound could serve as a precursor for a variety of heterocyclic compounds. The primary amine can undergo condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like pyrazoles or pyrimidines. Furthermore, intramolecular cyclization strategies, potentially involving the amide nitrogen or the alkyl backbone, could lead to the formation of novel ring systems. The "tert-amino effect" is a known strategy in heterocyclic chemistry where an N,N-dialkylamino group facilitates cyclization, a principle that could be explored with the N,4-dimethylpentanamide scaffold. beilstein-journals.org

The synthesis of complex molecules often relies on the chemoselective functionalization of building blocks. In the case of this compound, the primary amine is significantly more nucleophilic than the tertiary amide nitrogen, allowing for selective acylation, alkylation, or sulfonylation at the primary amine. This differential reactivity is crucial for the stepwise construction of intricate molecular frameworks.

Table 1: Potential Reactions for the Synthesis of Complex Molecules

| Reaction Type | Reagents | Potential Product |

| Heterocycle Formation | 1,3-Dicarbonyl compounds | Substituted dihydropyrimidines |

| Pictet-Spengler Reaction | Aldehydes | Tetrahydro-β-carboline derivatives |

| Amide Coupling | Activated carboxylic acids | Extended peptide-like structures |

| Reductive Amination | Ketones/Aldehydes | N-Substituted derivatives |

Development of Novel Reagents or Ligands in Catalysis

Chiral diamines are a cornerstone of asymmetric catalysis, serving as ligands for a wide range of metal-catalyzed reactions that produce enantiomerically enriched products. thieme-connect.comresearchgate.netrsc.orgrsc.org The development of new chiral ligands is a continuous effort to improve the efficiency and selectivity of these transformations. scu.edu.cnchemrxiv.org Although this compound is achiral, the introduction of a chiral center, for instance at the carbon adjacent to the primary amine, would yield a chiral diamine with a unique steric and electronic profile.

The steric hindrance provided by the gem-dimethyl group could influence the coordination geometry of a metal center, potentially leading to enhanced enantioselectivity in catalytic reactions. The amide functionality could also play a role in catalysis, either by acting as a secondary coordination site or by influencing the electronic properties of the catalytic complex through hydrogen bonding or inductive effects.

The development of organocatalysts is another area where derivatives of this compound could be impactful. Chiral primary-secondary diamines have been shown to be effective organocatalysts for various transformations, including aldol (B89426) and Michael reactions. scu.edu.cn A chiral version of this compound could be explored as a precursor to such catalysts.

Table 2: Potential Catalytic Applications of Chiral this compound Derivatives

| Catalytic Reaction | Metal | Potential Ligand Type |

| Asymmetric Hydrogenation | Ruthenium, Iridium | Chiral diphosphine-diamine |

| Asymmetric Transfer Hydrogenation | Rhodium, Ruthenium | Chiral diamine |

| Asymmetric C-C Bond Formation | Palladium, Copper | Chiral diamine |

| Organocatalytic Michael Addition | - | Chiral primary-secondary diamine |

Use in Materials Science for Polymer or Scaffold Synthesis

Diamines are fundamental monomers in the synthesis of polyamides, a major class of polymers with applications ranging from high-performance fibers to biocompatible materials. rsc.orgscbt.com The polycondensation of a diamine with a dicarboxylic acid or its derivative is a common method for polyamide synthesis. acs.orgyonsei.ac.krd-nb.inforesearchgate.net this compound, with its primary amine, can act as one of the monomers in such polymerizations. The presence of the pendant N,N-dimethylamide group would result in a functionalized polyamide with modified properties.

The incorporation of the bulky N,4-dimethylpentanamide side chain would likely disrupt the regular packing of polymer chains, leading to a more amorphous material with potentially increased solubility and a lower glass transition temperature compared to its non-substituted counterparts. The amide side groups could also serve as sites for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications. rsc.orgnih.gov

Furthermore, the unique structure of this diamine could be exploited in the synthesis of macrocycles. The steric hindrance of the gem-dimethyl group could favor intramolecular cyclization over intermolecular polymerization, particularly under high-dilution conditions, leading to the formation of macrocyclic structures. nih.govacs.orgmdpi.comroyalsocietypublishing.org Such macrocycles are of interest for their applications in host-guest chemistry, sensing, and as synthetic scaffolds.

Table 3: Potential Polymer and Scaffold Synthesis Applications

| Synthesis Type | Co-monomer/Reagent | Potential Material/Scaffold | Key Feature |

| Polyamide Synthesis | Diacyl chloride | Functionalized Polyamide | Pendant amide groups |

| Polyurea Synthesis | Diisocyanate | Functionalized Polyurea | Steric hindrance influencing properties |

| Macrocycle Synthesis | Diacyl chloride (high dilution) | Macrocyclic Polyamide | Preorganized structure due to steric bulk |

Emerging Research Directions and Future Outlook

Integration with Flow Chemistry and Automated Synthesis

The synthesis of amide bonds is one of the most frequently performed reactions in medicinal chemistry and the pharmaceutical industry. rsc.orgukri.org Traditional batch processing, however, can be limited by factors such as scalability, safety, and reaction control. Flow chemistry and automated synthesis platforms offer powerful solutions to these challenges, enabling rapid, efficient, and safe production of chemical libraries and target molecules. researchgate.netprolabas.comnih.gov

The application of continuous-flow reactors to amide synthesis has demonstrated significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents and intermediates. uniqsis.comrsc.orgrsc.org For a molecule like 4-amino-N,4-dimethylpentanamide, a flow-based approach could streamline its production, particularly if any steps involve exothermic reactions or unstable intermediates. For instance, direct amidation reactions, which are often conducted at elevated temperatures, can be performed more safely and efficiently in a flow system. mdpi.comwarwick.ac.uk

Automated synthesis platforms, often integrated with flow reactors, further accelerate the discovery process by enabling high-throughput synthesis and screening of compound libraries. researchgate.netresearchgate.netrsc.org These systems can automatically perform multi-step reactions, work-ups, and purifications, allowing for the rapid generation of analogs of this compound for structure-activity relationship (SAR) studies. nih.govchemrxiv.orgnih.gov The use of pre-packed capsules or 96-well plate formats in automated systems simplifies the process, making it accessible even for complex or multi-step syntheses. researchgate.netresearchgate.netacs.org

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow |

| Reaction Time | Several hours to overnight | Minutes to hours uniqsis.com | Increased throughput |

| Temperature Control | Prone to hotspots, difficult to control | Precise and uniform heating uniqsis.com | Improved safety and selectivity |

| Scalability | Challenging, requires re-optimization | Linear, predictable scale-up rsc.org | Faster process development |

| Safety | Handling of bulk hazardous reagents | Small reaction volumes, in-situ generation uniqsis.comnih.gov | Minimized risk of accidents |

| Work-up | Manual, often multi-step extraction | In-line purification/separation possible nih.gov | Reduced manual labor, automation |

| Productivity | Limited by vessel size | High space-time yield | More efficient production |

Exploration of Less-Common Reactivity Modes

The chemical structure of this compound, particularly the steric hindrance around the quaternary carbon and the N-methyl amide, suggests that it may exhibit less-common reactivity patterns compared to simpler amides and amines.

The pivaloyl (PiV) group, which is structurally analogous to the C4-dimethylated portion of the molecule, is known for its steric bulk and is often used as a protecting group for alcohols and amines. numberanalytics.comnumberanalytics.com This steric hindrance can significantly influence the reactivity of the adjacent functional groups. nih.govrsc.org In this compound, the bulky group adjacent to the primary amine could hinder its nucleophilicity, potentially requiring more forcing conditions or specialized reagents for reactions such as acylation or alkylation. rsc.orgresearchgate.netmsu.edu This reduced reactivity could, however, be advantageous in certain contexts, allowing for selective reactions at other sites if the molecule were incorporated into a more complex structure.

Conversely, the amide bond itself, while generally robust, can be influenced by neighboring bulky groups. Sterically hindered amides are known to sometimes adopt non-planar, twisted conformations, which can alter their electronic properties and susceptibility to hydrolysis or other transformations. rsc.org Exploring the conformational dynamics and the potential for unusual cleavage or rearrangement reactions under specific catalytic conditions could uncover novel synthetic applications for this scaffold. For example, methods developed for the coupling of sterically hindered amino acids, which often rely on the in-situ formation of highly reactive intermediates like acyl fluorides, could be applicable. rsc.org

Table 2: Potential Less-Common Reactivity Modes for Investigation

| Reactivity Mode | Description | Potential Outcome |

| Hindered Amine Reactivity | The steric bulk of the neopentyl-like backbone may slow down standard amine reactions. researchgate.net | Selective functionalization in polyfunctional molecules; requirement for highly reactive electrophiles or catalysts. |

| N-Acyl Iminium Ion Formation | Under specific activation conditions, the amide could potentially form a reactive N-acyl iminium ion intermediate. | A pathway for C-H functionalization at the carbon alpha to the nitrogen. |

| Remote C-H Functionalization | The specific arrangement of functional groups might direct metal-catalyzed C-H activation at a remote position. | Novel derivatization strategies for creating complex analogs. |

| Conformationally-Driven Reactivity | The steric hindrance may enforce a specific 3D conformation, leading to unusual reactivity in cyclization or rearrangement reactions. | Access to novel heterocyclic systems based on the pentanamide (B147674) backbone. |

| Pivaloyl-like Group Fragmentation | Under photolytic or radical conditions, fragmentation analogous to a Norrish-type reaction might be possible. acs.org | Release of the amine fragment under specific triggers. |

Development of Sustainable Synthesis Protocols

The chemical industry is increasingly focused on developing "green" and sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous substances. whiterose.ac.ukdst.gov.insioc-journal.cn The synthesis of amides is a key area where such improvements are sought, moving away from traditional methods that often rely on stoichiometric coupling agents and volatile organic solvents. chemrxiv.org

For this compound, several sustainable strategies could be explored. One promising avenue is the use of biocatalysis. rsc.orgnih.gov Enzymes, such as lipases or engineered amide synthetases, can catalyze amide bond formation in aqueous media or green solvents, often with high selectivity and without the need for protecting groups or harsh reagents. ukri.orgnih.govacs.org Developing a biocatalytic route to this compound or its precursors could significantly improve the sustainability of its production. nih.gov

Another approach involves direct catalytic amidation, where a catalyst facilitates the reaction between a carboxylic acid and an amine with the removal of water, avoiding the waste generated by coupling agents. mdpi.comwarwick.ac.ukacs.org Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. mdpi.comwarwick.ac.uk The use of greener solvents, such as cyclopentyl methyl ether (CPME) or even water, in combination with these catalytic methods, would further enhance the environmental profile of the synthesis. nih.govacs.org

Table 3: Comparison of Synthetic Approaches for Amide Formation

| Approach | Typical Reagents/Conditions | Sustainability Advantages | Sustainability Disadvantages |

| Conventional Coupling | Carboxylic acid, amine, carbodiimide (B86325) (e.g., EDC), HOBt, organic solvent (e.g., DCM, DMF). rsc.org | Well-established, broad scope. | Generates stoichiometric byproducts, uses hazardous solvents. chemrxiv.org |

| Acyl Halide Method | Thionyl chloride or oxalyl chloride, then amine. | High reactivity. | Generates corrosive HCl gas, often requires inert atmosphere. |

| Direct Catalytic Amidation | Carboxylic acid, amine, heterogeneous catalyst (e.g., metal oxides), high temperature. mdpi.com | High atom economy, catalyst is recyclable. acs.org | Often requires high temperatures and energy input. |

| Biocatalytic Synthesis | Carboxylic acid, amine, enzyme (e.g., lipase (B570770), amide synthetase), aqueous buffer or green solvent. nih.govacs.org | Mild conditions, high selectivity, biodegradable catalyst, minimal waste. rsc.org | Enzyme may have limited substrate scope, may require co-factor recycling. acs.org |

Computational Design of Novel Analogs with Predicted Chemical Properties

In silico or computational methods are now indispensable tools in modern drug discovery and materials science. nih.gov These techniques allow for the design of novel molecules and the prediction of their properties before committing to their synthesis, saving significant time and resources. nih.govmdpi.com

For this compound, computational chemistry could be employed to design a virtual library of analogs with potentially enhanced biological activity or desirable physicochemical properties. Starting from the core scaffold, various modifications could be explored computationally. For example, different substituents could be added to the amino group or the aromatic ring (if it were part of a larger structure), and their effect on properties like binding affinity to a biological target, solubility, and metabolic stability could be predicted. mdpi.com

Molecular docking simulations could be used to predict how analogs of this compound might bind to the active site of a target protein, guiding the design of more potent inhibitors or modulators. nih.govmdpi.comresearchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be trained on existing data to predict the activity of new, unsynthesized compounds. nih.govrsc.org ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are crucial for early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles or toxicity issues. researchgate.net This computational pre-screening allows researchers to focus synthetic efforts on the most promising candidates.

Table 4: Hypothetical Design of Novel Analogs and Predicted Properties

| Analog Structure Modification | Design Rationale | Predicted Property to Evaluate (In Silico) | Computational Method |

| Substitution on the primary amine (R-NH-) | Modulate basicity and hydrogen bonding capacity. | pKa, Receptor binding energy, Solubility. | Quantum mechanics, Molecular docking. nih.gov |

| Replacement of the N-methyl group | Alter steric profile and metabolic stability. | Rotational energy barrier, Lipophilicity (logP). | Molecular mechanics, Property prediction software. |

| Introduction of chirality | Explore stereospecific interactions with a target. | Binding affinity of (R) vs (S) enantiomers. | Molecular docking into a chiral pocket. |

| Bioisosteric replacement of the amide | Improve metabolic stability or patentability. | Bioavailability, Target interaction profile. | Bioisostere databases, Docking simulations. |

| Scaffold Hopping | Discover novel core structures with similar 3D pharmacophores. | Pharmacophore fit, Shape similarity score. | Virtual screening, Pharmacophore modeling. |

Q & A

Q. What are the recommended synthetic routes for 4-amino-N,4-dimethylpentanamide, and how can reaction yields be optimized?

A common method involves coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) under inert conditions (e.g., nitrogen atmosphere). For example, coupling dimethylamine hydrochloride with a precursor in the presence of DIPEA (N,N-diisopropylethylamine) yields the target compound. Purification via column chromatography (e.g., silica gel, 10% methanol/ammonium hydroxide) is critical, with typical yields around 45–57% . Optimization may involve adjusting stoichiometry, solvent polarity, or reaction time.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Multimodal characterization is essential:

- NMR spectroscopy : Analyze and NMR spectra to verify proton environments and carbon frameworks. For instance, methyl groups on the dimethylamino moiety appear as singlets near δ 2.2–2.5 ppm in NMR .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS, where the parent ion ([M+H]) should match the theoretical exact mass (e.g., 474.2505 for derivatives) .

- Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Q. What biological activities have been reported for this compound derivatives?

Hydrazone derivatives of similar compounds exhibit anti-inflammatory, antitumor, and antibacterial properties. For example, metal complexes (e.g., Zn(II), Cu(II)) show enhanced activity due to improved solubility and ligand-metal charge transfer. In vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) are standard for evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR and MS data often arise from impurities or tautomeric forms. For example, unexpected peaks in NMR may indicate residual solvents or byproducts. Cross-validate with high-resolution MS (HRMS) and IR spectroscopy (e.g., carbonyl stretches at 1650–1700 cm) to confirm functional groups. Statistical tools (t-tests, ANOVA) can assess reproducibility across batches .

Q. What strategies improve the stability of this compound under physiological conditions?

Stability studies (e.g., HPLC monitoring under varying pH/temperature) reveal degradation pathways. Schiff base derivatives may hydrolyze in aqueous media; thus, formulating as metal complexes or prodrugs (e.g., acetylated amines) can enhance shelf life. Accelerated stability testing (40°C/75% RH) provides predictive data .

Q. How can computational methods aid in predicting the pharmacological profile of this compound?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases. QSAR (quantitative structure-activity relationship) models correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Chiral intermediates require asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to avoid racemization. For example, (2S)-configured derivatives may use L-proline catalysts. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Continuous flow reactors improve reproducibility at larger scales .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetics?

Introducing trifluoromethyl groups enhances metabolic stability and lipophilicity (log P). In vivo studies (rodent models) track bioavailability via LC-MS/MS. Fluorinated analogs show prolonged half-lives but may require adjusted dosing due to altered CYP450 metabolism .

Data Presentation Guidelines

- Raw data : Include NMR spectra (integration values, coupling constants) and MS fragmentation patterns in appendices .

- Statistical analysis : Use error bars (SD/SEM) and p-values (<0.05) in dose-response curves. Report R values for regression models .

- Spectral references : Compare with NIST Chemistry WebBook data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.